(S)-3-(Aminooxy)butane-1-thiol
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Overview
Description
(S)-3-(Aminooxy)butane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Aminooxy)butane-1-thiol typically involves the reaction of a suitable precursor with reagents that introduce the aminooxy and thiol functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under different conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.
Substitution: The thiol group can participate in substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the aminooxy group.
Substitution: Alkyl halides and other electrophiles can react with the thiol group to form various substituted products.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Formed from the oxidation of the thiol group under strong conditions.
Thioethers: Formed from substitution reactions involving the thiol group.
Scientific Research Applications
(S)-3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-containing proteins.
Medicine: Explored for its potential therapeutic applications, particularly in targeting thiol-containing enzymes.
Industry: Used in the development of sensors and other analytical tools due to its unique reactivity
Mechanism of Action
The mechanism of action of (S)-3-(Aminooxy)butane-1-thiol involves its interaction with thiol-containing molecules. The thiol group can form disulfide bonds with other thiols, while the aminooxy group can participate in various chemical reactions, potentially inhibiting enzymes or modifying proteins .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Lacks the aminooxy group, making it less versatile in certain chemical reactions.
4-Amino-1-butanethiol: Contains an amino group instead of an aminooxy group, leading to different reactivity and applications.
Uniqueness
(S)-3-(Aminooxy)butane-1-thiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C4H11NOS |
---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-[(2S)-4-sulfanylbutan-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3/t4-/m0/s1 |
InChI Key |
ZBWASMUZSLYFQT-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCS)ON |
Canonical SMILES |
CC(CCS)ON |
Origin of Product |
United States |
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